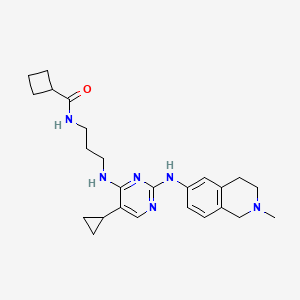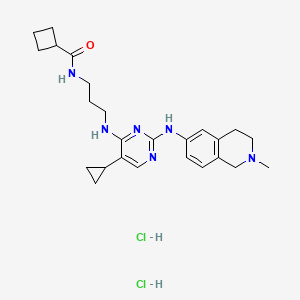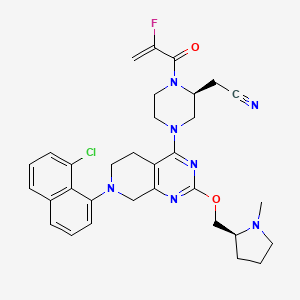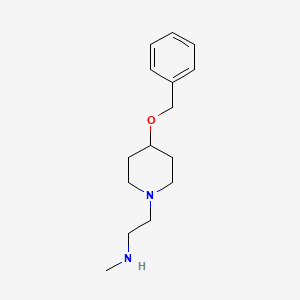
N-(アミノオキシ-PEG3)-N-ビス(PEG4-t-ブチルエステル)
説明
“N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester)” is an aminooxy-containing PEG molecule . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group is reactive with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl ester can be converted to free acid under acidic condition .
Molecular Structure Analysis
The chemical formula of “N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester)” is C13H27NO6 . Its molecular weight is 293.36 . Unfortunately, the search results do not provide more detailed information about its molecular structure.Chemical Reactions Analysis
The aminooxy group in “N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester)” is reactive with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl ester can be converted to free acid under acidic condition .Physical And Chemical Properties Analysis
“N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester)” is a hydrophilic compound due to the presence of the PEG spacer . It is soluble in water, DMSO, DMF, and DCM .科学的研究の応用
生体結合
「N-(アミノオキシ-PEG3)-N-ビス(PEG4-t-ブチルエステル)」と「N-(アミノオキシ-PEG3)-N-ビス(PEG4-Boc)」の両方とも、アミノオキシ基 {svg_1} {svg_2} を含んでいます。 この基は、アルデヒドと反応してオキシム結合 {svg_3} {svg_4} を形成することができます。 この性質により、これらの化合物は、2つの生体分子を結合させる生体結合プロセスで有用になります。
薬物送達
これらの化合物中の親水性PEGスペーサーは、水性媒体での溶解度を高めます {svg_5}。 この性質は、薬物送達アプリケーションで有益であり、薬物のバイオアベイラビリティを向上させることができます。
PEG化
PEG化は、ポリエチレングリコール(PEG)を分子に結合させるプロセスです。 “N-(アミノオキシ-PEG3)-N-ビス(PEG4-t-ブチルエステル)”と“N-(アミノオキシ-PEG3)-N-ビス(PEG4-Boc)”はPEG誘導体 {svg_6} {svg_7} であり、PEG化アプリケーションに適しています。 PEG化は、治療薬の安定性と溶解性を向上させ、免疫原性を低下させることができます。
ヒドロキシルアミン結合の合成
還元剤を使用すると、これらの化合物中のアミノオキシ基はヒドロキシルアミン結合 {svg_8} {svg_9} を形成します。 これは、特定の種類の有機化合物の合成に役立つ可能性があります。
遊離酸化合物の調製
“N-(アミノオキシ-PEG3)-N-ビス(PEG4-t-ブチルエステル)”中のt-ブチルエステルは、酸性条件下で遊離酸に変換できます {svg_10}。 これは、他の化合物の合成に役立つ可能性があります。
保護および脱保護反応
“N-(アミノオキシ-PEG3)-N-ビス(PEG4-Boc)”はBoc保護アミノオキシ基 {svg_11} を含んでいます。 Boc基は、弱酸性条件下で除去できます {svg_12}。 これにより、この化合物は有機合成における保護および脱保護反応に有用になります。
作用機序
Target of Action
The primary targets of N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester), also known as N-(Aminooxy-PEG3)-N-bis(PEG4-Boc), are molecules with aldehyde groups . The aminooxy group in the compound is reactive and can form an oxime bond with an aldehyde .
Mode of Action
The compound interacts with its targets through the formation of an oxime bond with an aldehyde . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl ester can be converted to free acid under acidic conditions .
Pharmacokinetics
The pharmacokinetic properties of N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) are influenced by its PEG (polyethylene glycol) structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the compound’s absorption and distribution within the body.
Result of Action
The result of the compound’s action is the formation of stable oxime bonds with aldehyde-containing molecules . This can lead to changes in the function or activity of these molecules, potentially influencing various cellular processes.
Action Environment
Environmental factors such as pH can influence the compound’s action. For instance, the t-butyl ester group in the compound can be converted to free acid under acidic conditions . .
生化学分析
Biochemical Properties
The aminooxy group in N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) is reactive with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl ester can be converted to free acid under acidic condition .
Cellular Effects
N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) can be used for site-specific modification of proteins, enabling the attachment of PEG moieties to specific amino acid residues . This modification can alter the protein’s properties, such as stability, solubility, and immunogenicity, making it useful in protein engineering and therapeutic protein production .
Molecular Mechanism
The molecular mechanism of N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) involves the formation of an oxime bond with an aldehyde . If a reductant is used, it forms a hydroxylamine linkage . The t-butyl ester can be converted to free acid under acidic condition .
Temporal Effects in Laboratory Settings
N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) is very reactive and sensitive . It cannot be stored for long term and immediate use (within 1 week) is highly recommended .
Subcellular Localization
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H76N2O16/c1-37(2,3)55-35(41)7-12-43-17-22-48-27-29-50-24-19-45-14-9-40(11-16-47-21-26-52-31-32-53-33-34-54-39)10-15-46-20-25-51-30-28-49-23-18-44-13-8-36(42)56-38(4,5)6/h7-34,39H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGZVFXDQYOXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H76N2O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601100259 | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[2-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]ethyl]-, 1,31-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601100259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
817.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2112737-19-4 | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[2-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]ethyl]-, 1,31-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2112737-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[2-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]ethyl]-, 1,31-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601100259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Methyl [(6s)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6h-Thieno[3,2-F][1,2,4]triazolo[4,3-A][1,4]diazepin-6-Yl]acetate](/img/structure/B609344.png)
![4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide](/img/structure/B609345.png)
![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)
